

(R)-2-Methylindanone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylindanone, (R)-

Cat. No.: B15187570

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Technical Guide: (R)-2-Methylindanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylindanone is a chiral organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its structural motif is a core component of various biologically active molecules. This technical guide provides a comprehensive overview of the key physicochemical properties, relevant experimental protocols, and logical workflows associated with (R)-2-Methylindanone, intended to support research and development efforts. While a specific CAS number for the (R)-enantiomer is not readily available in public databases, the information presented herein is based on available data for 2-methyl-1-indanone, with a focus on enantioselective aspects where possible. The CAS number for the racemic mixture of 2-methyl-1-indanone is 17496-14-9.^{[1][2][3][4][5][6]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-methyl-1-indanone. These properties are crucial for understanding its behavior in various experimental settings.

Property	Value	Reference
CAS Number	17496-14-9 (Racemic)	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₀ O	[1] [4]
Molecular Weight	146.19 g/mol	[1] [2] [3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are outlines of key experimental protocols relevant to the synthesis and analysis of 2-methyl-1-indanone.

Enantioselective Synthesis of 2-Methyl-1-indanone

The asymmetric synthesis of 2-methyl-1-indanone is of significant interest to obtain the desired (R)- or (S)-enantiomer. One common approach involves the enantioselective alkylation of 1-indanone.

Objective: To synthesize (R)-2-Methylindanone with high enantiomeric excess.

Materials:

- 1-Indanone
- A suitable methylating agent (e.g., methyl iodide)
- A chiral auxiliary or a chiral phase-transfer catalyst
- An appropriate base (e.g., potassium carbonate)
- Organic solvents (e.g., toluene, dichloromethane)
- Reagents for work-up and purification (e.g., hydrochloric acid, brine, sodium sulfate, silica gel)

Procedure:

- **Reaction Setup:** A reaction vessel is charged with 1-indanone, the chiral catalyst, and the base in an appropriate organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Methylating Agent:** The methylating agent is added to the reaction mixture, typically at a controlled temperature to manage the reaction's exothermicity and selectivity.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction is quenched, and the organic layer is separated, washed with aqueous solutions to remove inorganic byproducts, and dried.
- **Purification:** The crude product is purified using column chromatography on silica gel to isolate the 2-methyl-1-indanone.
- **Chiral Analysis:** The enantiomeric excess of the final product is determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Determining the enantiomeric purity of (R)-2-Methylindanone is a critical step. Chiral HPLC is a widely used technique for this purpose.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-methyl-1-indanone.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
- Chiral stationary phase column (e.g., a polysaccharide-based chiral column).

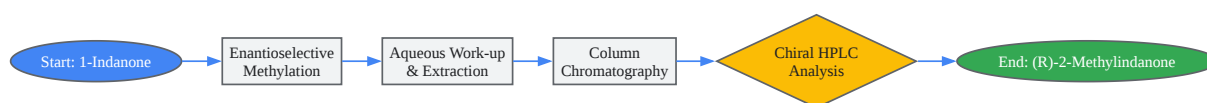
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

Procedure:

- **Sample Preparation:** A dilute solution of the 2-methyl-1-indanone sample is prepared in the mobile phase.
- **Injection:** A specific volume of the sample solution is injected onto the chiral column.
- **Elution:** The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.
- **Detection:** The separated enantiomers are detected by the UV detector as they elute from the column, generating a chromatogram.
- **Quantification:** The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

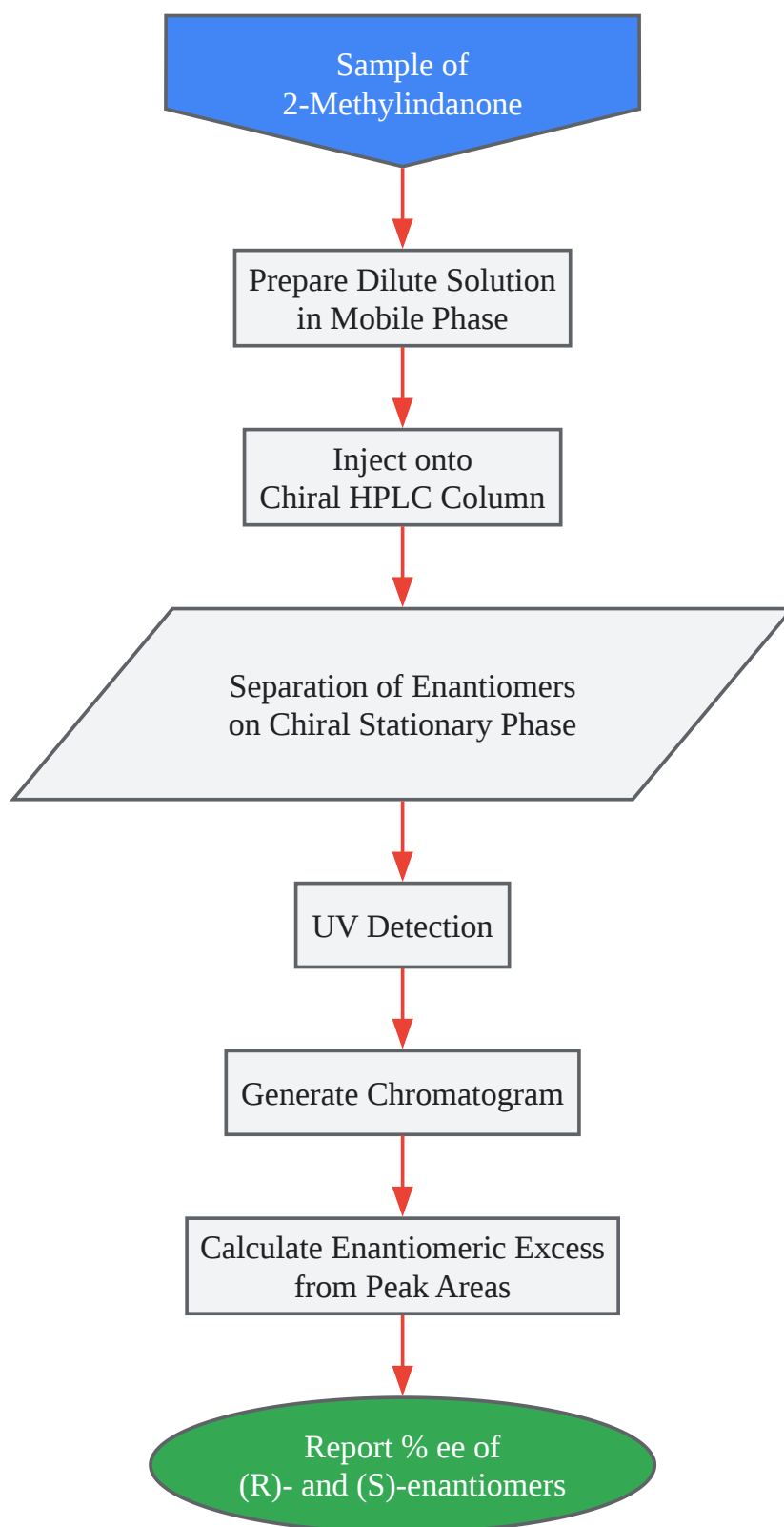
Logical and Experimental Workflows

Visualizing workflows can aid in understanding the logical progression of experiments and processes. The following diagrams, rendered using the DOT language, illustrate key workflows related to (R)-2-Methylindanone.



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Caption: Enantioselective synthesis workflow for (R)-2-Methylindanone.



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Caption: Workflow for the chiral analysis of 2-Methylindanone.

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- To cite this document: BenchChem. [(R)-2-Methylindanone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15187570#r-2-methylindanone-cas-number-and-molecular-weight]

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